![molecular formula C22H26O12 B2764434 Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate CAS No. 1094864-89-7](/img/structure/B2764434.png)
Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate
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Description
Molecular Structure Analysis
The molecular structure of “Methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate” is complex, with multiple functional groups. The compound is a group of stereoisomers with the chemical formula C₂₅H₃₂O₁₄ .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a boiling point of 443.7ºC at 760mmHg, a molecular weight of 607.03800, and a flash point of 314.6ºC .Scientific Research Applications
Synthesis and Chemical Properties
- The compound's synthesis and antimicrobial activities have been explored, highlighting its potential in creating new benzimidazole derivatives that exhibit antimicrobial properties (El-masry, Fahmy, & Abdelwahed, 2000).
- Research on esters of 2-iodoxybenzoic acid, including Methyl 2-iodoxybenzoate, has contributed to the development of new classes of oxidizing reagents, indicating the compound's utility in chemical synthesis and oxidation processes (Zhdankin et al., 2005).
Bioactive Compound Development
- Studies on neuroprotective effects of related benzoate derivatives suggest the potential for developing compounds with significant biological activities, such as neuroprotection against oxidative damage (Cai et al., 2016).
- The synthesis of novel heterocyclic compounds derived from similar structures has been investigated for their lipase and α-glucosidase inhibition, showcasing the compound's potential application in therapeutic areas (Bekircan, Ülker, & Menteşe, 2015).
Anticancer and Antibacterial Evaluation
- Novel benzothiazole containing derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities, as well as their antitubercular activity against Mycobacterium tuberculosis, indicating the potential for the development of new therapeutic agents (Bhoi, Borad, Pithawala, & Patel, 2016).
Solubility and Thermodynamic Studies
- Non-linear van't Hoff solubility temperature plots of related compounds have been analyzed, providing insights into the physicochemical properties and pharmaceutical interpretation of solubility behaviors, which could be crucial for the formulation and development of pharmaceuticals (Grant, Mehdizadeh, Chow, & Fairbrother, 1984).
properties
IUPAC Name |
methyl 2-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O12/c1-11(23)29-10-17-18(30-12(2)24)19(31-13(3)25)20(32-14(4)26)22(34-17)33-16-9-7-6-8-15(16)21(27)28-5/h6-9,17-20,22H,10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFPWGPRJNASSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC=C2C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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